N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
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Description
The compound “N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule. It has a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a monoisotopic mass of 303.079010 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a pyridazine ring, and a phenyl ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a monoisotopic mass of 303.079010 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .
Biochemical Pathways
The compound likely affects the biochemical pathways related to bacterial cell division due to its interaction with the Cell division protein ZipA . The downstream effects of this interaction could include disruption of cell division and growth, leading to the death of the bacteria.
Pharmacokinetics
It’s important to note that these properties, including absorption, distribution, metabolism, and excretion (adme), can significantly impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth and proliferation due to the disruption of cell division . This could potentially make the compound effective as an antibacterial agent.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-14-25-26-19-7-6-17(27-29(14)19)15-2-4-16(5-3-15)24-21(30)18-12-20(23-13-22-18)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRFIGNULFBRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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